(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
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Overview
Description
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is an organic compound that belongs to the amine family. This compound is characterized by the presence of a fluorobenzyl group and a methoxy-methylethyl group attached to an amine nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine typically involves the reaction of 2-fluorobenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The fluorobenzyl group may enhance the compound’s binding affinity to certain proteins, while the methoxy-methylethyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3-Fluorobenzyl)(2-methoxy-1-methylethyl)amine: Similar structure but with the fluorine atom at the 3-position on the benzyl ring.
(2-Chlorobenzyl)(2-methoxy-1-methylethyl)amine: Similar structure but with a chlorine atom instead of fluorine on the benzyl ring.
(2-Fluorobenzyl)(2-ethoxy-1-methylethyl)amine: Similar structure but with an ethoxy group instead of a methoxy group on the methylethyl chain.
Uniqueness
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is unique due to the presence of both a fluorobenzyl group and a methoxy-methylethyl group, which confer specific chemical properties such as increased reactivity and potential for diverse chemical transformations. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLAJHVLMBGXAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386138 |
Source
|
Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355817-00-4 |
Source
|
Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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